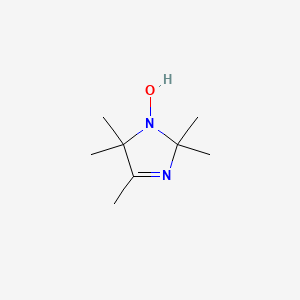
2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves reactions that combine bromopyridine and benzoxazole derivatives through nucleophilic substitution, coupling reactions, or through the use of directing groups in catalyzed processes. For instance, compounds with similar structures have been synthesized from bromo-aminopyridine with different substituted benzaldehydes, demonstrating the versatility of bromopyridine derivatives in synthesizing complex molecules (Senbagam, Vanangamudi, & Thirunarayanan, 2016).
Molecular Structure Analysis
Structural analysis of compounds containing benzoxazole and pyridine units reveals diverse conformations and tautomeric forms, depending on substituents and the chemical environment. X-ray diffraction analysis can provide detailed insight into molecular configurations, as seen in studies of similar compounds (Téllez et al., 2013). These analyses highlight the influence of hydrogen bonding and other intermolecular interactions on the structural properties of such molecules.
Chemical Reactions and Properties
Compounds like 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine participate in a variety of chemical reactions, including coupling reactions that are pivotal for further modifications and applications in synthesis and drug development. The bromo substituent, in particular, allows for selective reactions at the pyridine ring, enabling the introduction of various functional groups (Pauton et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. The formation of dimers through N—H⋯N hydrogen bonds, for example, can significantly influence the compound's solubility and crystallization behavior (Li et al., 2012).
Aplicaciones Científicas De Investigación
Structural Analysis and Coordination Compounds
A compound closely related to 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine was synthesized, demonstrating potential in the field of structural analysis and coordination chemistry. The study focused on exploring stable structures through ab initio calculations and X-ray diffraction analyses, highlighting its significance in understanding molecular conformations and interactions (Téllez et al., 2013).
Mechanism of Intramolecular Amination
Research on N-(3-bromopyridin-2-yl)azaheteroarylamines, which share structural similarities with the chemical , unraveled mechanisms of ring closure reactions in auto-tandem amination. This work is crucial for comprehending the chemical processes underlying the synthesis of complex organic compounds (Loones et al., 2007).
Intermediate in Drug Discovery
The title compound, closely related to 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine, was synthesized and identified as an intermediate in drug discovery. This highlights its role in the pharmaceutical industry, particularly in the early stages of drug development (Li et al., 2012).
Selective Amination Catalysis
In a study on polyhalopyridines, 5-bromo-2-chloropyridine, a compound structurally similar to 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine, was used to achieve selective amination. This research contributes to the field of organic synthesis, particularly in developing efficient and selective catalytic processes (Ji et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-8-3-7(5-15-6-8)12-16-10-4-9(14)1-2-11(10)17-12/h1-6H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYSMLIWRDOTOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339441 |
Source


|
| Record name | 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |
CAS RN |
696632-95-8 |
Source


|
| Record name | 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)





![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

